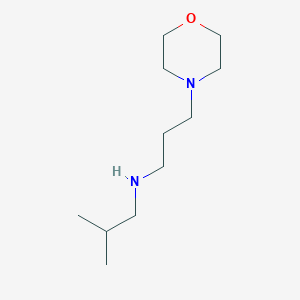

Isobutyl-(3-morpholin-4-yl-propyl)-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-N-(3-morpholin-4-ylpropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-11(2)10-12-4-3-5-13-6-8-14-9-7-13/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWBNONWENYXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Isobutyl-(3-morpholin-4-yl-propyl)-amine" basic properties

The following technical guide details the properties, synthesis, and applications of Isobutyl-(3-morpholin-4-yl-propyl)-amine .

Chemical Identity, Synthesis, and Industrial Applications[1][2]

⚠️ CRITICAL SAFETY & IDENTITY DISCLAIMER

Discrepancy Detected: The request provided the chemical name This compound alongside the CAS Registry Number 101345-66-8 .[1][2]

-

CAS 101345-66-8 corresponds to Furanylfentanyl , a Schedule I Controlled Substance (synthetic opioid) with no accepted medical use and extreme toxicity.[1][2]

-

This compound (Chemical Name) is a distinct, non-controlled secondary amine intermediate used in pharmaceutical synthesis and green chemistry (CO₂ capture).[1][2] Its CAS number is typically 626208-01-3 .[1][2]

Scope of Guide: This document strictly covers the chemical name provided (this compound) . It does NOT cover Furanylfentanyl.[1][2] Researchers must verify CAS numbers before procurement to ensure regulatory compliance.[1][2]

Chemical Identity & Molecular Architecture[1][2][3][4]

This compound is a bifunctional building block characterized by a secondary amine core flanked by a lipophilic isobutyl group and a hydrophilic morpholine tail.[1][2] This "amphiphilic" nature makes it a privileged scaffold for introducing solubility-enhancing motifs into drug candidates.[1][2]

| Property | Data |

| Chemical Name | N-Isobutyl-3-morpholinopropan-1-amine |

| Common Abbreviation | N-Isobutyl-NAPM |

| CAS Number | 626208-01-3 (Verify with vendor) |

| Molecular Formula | C₁₁H₂₄N₂O |

| Molecular Weight | 200.32 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Predicted Boiling Point | ~260–270°C (at 760 mmHg) |

| pKa (Predicted) | ~10.2 (Secondary Amine), ~8.4 (Morpholine) |

| Solubility | Miscible in Ethanol, DCM, DMSO; Soluble in water (pH dependent) |

Structural Logic[2]

-

Morpholine Ring: Acts as a metabolic "handle" and solubility enhancer.[1][2] The ether oxygen reduces basicity compared to piperidine, improving bioavailability.[2]

-

Propyl Linker: A 3-carbon spacer is optimal for preventing steric clash between the basic center and the target receptor pocket.[1][2]

-

Isobutyl Group: Provides steric bulk and lipophilicity, often used to fill hydrophobic pockets in GPCRs or kinase active sites.[2]

Synthetic Pathways & Process Chemistry[7][8]

The industrial standard for synthesizing N-alkylated diamines is Reductive Amination .[1][2] This route is preferred over direct alkylation (using halides) because it avoids over-alkylation (quaternary ammonium salt formation) and utilizes cleaner starting materials.[2]

Reaction Scheme (Reductive Amination)

The synthesis involves the condensation of 3-Aminopropylmorpholine (NAPM) with Isobutyraldehyde to form an imine intermediate, which is subsequently reduced to the secondary amine.[2]

Figure 1: Step-wise reductive amination workflow. The imine formation is the rate-determining step in the absence of acid catalysis.[1]

Detailed Experimental Protocol

Scale: 100 mmol Safety: Perform in a fume hood. Isobutyraldehyde is flammable; NAPM is corrosive.[1][2]

-

Imine Formation:

-

Charge a 250 mL round-bottom flask with 3-Aminopropylmorpholine (14.4 g, 100 mmol) and Methanol (100 mL).

-

Add Isobutyraldehyde (7.93 g, 110 mmol) dropwise over 20 minutes.

-

Mechanistic Note: Excess aldehyde drives the equilibrium toward the imine.[2]

-

Stir at room temperature for 2 hours. (Monitor by TLC/NMR for disappearance of amine).

-

-

Reduction:

-

Workup:

-

Purification:

Applications in Research & Industry

Pharmaceutical Development (Privileged Scaffold)

This molecule serves as a critical intermediate for synthesizing "drug-like" molecules.[1][2]

-

GPCR Antagonists: The morpholine-propyl-amine motif is frequent in antagonists for serotonin (5-HT) and dopamine receptors.[1][2] The isobutyl group provides selectivity by fitting into hydrophobic sub-pockets.[2]

-

Kinase Inhibitors: Used to attach solubilizing tails to hinge-binding scaffolds (e.g., pyrimidines or quinazolines), improving the pharmacokinetic profile of otherwise insoluble inhibitors.

Green Chemistry: Carbon Capture (CCS)

Recent research highlights this class of sterically hindered secondary amines as Water-Lean Solvents for CO₂ capture.[1][2]

-

Mechanism: The secondary amine reacts with CO₂ to form a carbamate.[2] The morpholine ether oxygen provides internal hydrogen bonding, stabilizing the zwitterion and reducing the viscosity of the capture solvent compared to traditional amines (like MEA).

-

Advantage: The isobutyl group introduces steric hindrance, which destabilizes the carbamate slightly, allowing for CO₂ release (regeneration) at lower temperatures, thus saving energy.

Figure 2: Cycle of CO₂ capture using sterically hindered morpholine amines.[1][2] The process is reversible via thermal swing.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be observed:

| Method | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 0.90 (d, 6H) | Isobutyl methyl groups (distinct doublet).[1][2] |

| δ 2.30–2.45 (m, 6H) | Morpholine ring protons (N-adjacent) + propyl CH₂.[1][2] | |

| δ 3.65–3.75 (t, 4H) | Morpholine ring protons (O-adjacent).[1][2] | |

| MS (ESI+) | m/z 201.2 [M+H]⁺ | Protonated molecular ion.[1][2] |

| IR Spectroscopy | 3300–3400 cm⁻¹ | Weak N-H stretch (secondary amine).[1][2] |

| 1110 cm⁻¹ | C-O-C stretch (morpholine ether).[1][2] |

References

-

Sigma-Aldrich. (2024).[1][2] this compound Product Sheet. (Note: Verify CAS 626208-01-3).

-

Heldebrant, D. J., et al. (2017).[2] "Water-Lean Solvents for Post-Combustion CO₂ Capture: Fundamentals, Uncertainties, and Outlook." Chemical Reviews. [1][2]

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2017).[1][2][3] Risk Assessment Report on Furanylfentanyl (CAS 101345-66-8). (Cited for safety distinction).

Sources

Technical Guide: Synthesis Pathways for Isobutyl-(3-morpholin-4-yl-propyl)-amine

This guide details the synthesis of Isobutyl-(3-morpholin-4-yl-propyl)-amine (also known as N-isobutyl-3-morpholinopropan-1-amine). This secondary amine motif is a critical pharmacophore found in various G-protein coupled receptor (GPCR) ligands, sigma receptor antagonists, and local anesthetics. Its synthesis requires precise control to prevent over-alkylation (tertiary amine formation).

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound

Chemical Formula: C

Retrosynthetic Disconnections

To achieve the target structure with high fidelity, we analyze three distinct disconnections. The choice of pathway depends on reagent availability and scale.

-

Path A (Reductive Amination): The most robust route for medicinal chemistry. Disconnects at the C-N bond between the isobutyl group and the propyl-amine chain.

-

Path B (Nucleophilic Substitution): A convergent industrial route. Disconnects at the propyl-nitrogen bond.

-

Path C (Amide Reduction): A high-purity route avoiding over-alkylation entirely.

Figure 1: Retrosynthetic analysis showing three viable disconnections.

Pathway A: Reductive Amination (Recommended)[1]

This is the preferred method for laboratory-scale synthesis (100 mg to 50 g). It utilizes Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the intermediate imine/iminium species without reducing the aldehyde starting material, minimizing side reactions.

Mechanism[2][3]

-

Imine Formation: 3-Morpholinopropylamine attacks isobutyraldehyde to form a hemiaminal, which dehydrates to an imine.

-

Reduction: STAB protonates the imine (making it more electrophilic) and delivers a hydride to form the secondary amine.

Experimental Protocol

Reagents:

-

3-Morpholinopropylamine (CAS 123-00-2): 1.0 equiv.

-

Isobutyraldehyde: 1.1 equiv.

-

Sodium Triacetoxyborohydride (STAB): 1.4 equiv.

-

Acetic Acid (AcOH): 1.0 equiv (Catalyst).

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-morpholinopropylamine (10 mmol, 1.44 g) in anhydrous DCE (30 mL).

-

Imine Formation: Add isobutyraldehyde (11 mmol, 0.79 g) followed by acetic acid (10 mmol, 0.6 mL). Stir at room temperature for 30–60 minutes under an inert atmosphere (N

or Ar). Note: This allows the imine equilibrium to establish. -

Reduction: Cool the mixture to 0°C. Add STAB (14 mmol, 2.97 g) portion-wise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

-

Quench: Quench the reaction by adding saturated aqueous NaHCO

(30 mL). Stir vigorously for 15 minutes until gas evolution ceases. -

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic extracts.

-

Workup: Wash the combined organics with brine, dry over anhydrous Na

SO -

Purification: The crude oil is often >95% pure. If necessary, purify via flash column chromatography (Silica gel; Eluent: DCM:MeOH:NH

OH 90:9:1).

Yield Expectation: 85–95%.

Pathway B: Nucleophilic Substitution (Convergent)

This pathway is suitable for larger scales where STAB costs are prohibitive. It involves the alkylation of isobutylamine with a propylmorpholine halide.

Critical Considerations

-

Stoichiometry: You must use a large excess of isobutylamine (3–5 equiv) to prevent the product (a secondary amine) from reacting with another equivalent of the alkyl halide to form the tertiary amine.

-

Precursor: 4-(3-Chloropropyl)morpholine is commercially available or easily made from morpholine and 1-bromo-3-chloropropane.

Experimental Protocol

Reagents:

-

4-(3-Chloropropyl)morpholine (CAS 7357-67-7): 1.0 equiv.

-

Isobutylamine: 5.0 equiv (Excess acts as base and solvent).

-

Potassium Carbonate (K

CO -

Solvent: Acetonitrile (ACN) or Toluene.

-

Catalyst: Potassium Iodide (KI, 0.1 equiv) - Finkelstein condition to accelerate reaction.

Step-by-Step Methodology:

-

Setup: In a pressure vessel or reflux apparatus, combine 4-(3-chloropropyl)morpholine (10 mmol, 1.64 g), isobutylamine (50 mmol, 3.65 g), and KI (1 mmol, 0.16 g) in ACN (20 mL).

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 12–24 hours. Monitor by TLC (ninhydrin stain) or LC-MS.

-

Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate to remove the solvent and excess isobutylamine (recoverable by distillation).

-

Purification: Dissolve the residue in DCM (30 mL) and wash with 1N NaOH (10 mL) to ensure the free base form. Dry and concentrate.

-

Salt Formation (Optional): Dissolve the oil in diethyl ether and add HCl in dioxane dropwise to precipitate the dihydrochloride salt for stable storage.

Yield Expectation: 60–75% (lower due to poly-alkylation risks).

Pathway C: Amide Reduction (High Purity)

This 2-step route is the most reliable for avoiding tertiary amine impurities entirely. It is ideal when the starting materials are expensive or if the reductive amination fails due to steric bulk.

Figure 2: The Amide Reduction pathway ensures mono-alkylation specificity.

Protocol Summary:

-

Acylation: React 3-morpholinopropylamine with isobutyryl chloride (1.0 equiv) and Et

N (1.1 equiv) in DCM at 0°C. Isolate the amide. -

Reduction: Treat the amide with Lithium Aluminum Hydride (LiAlH

, 2.0 equiv) in dry THF at reflux for 4 hours. Quench carefully (Fieser method), filter, and concentrate.

Comparative Analysis & Data

| Metric | Path A: Reductive Amination | Path B: Nucleophilic Substitution | Path C: Amide Reduction |

| Atom Economy | High | Medium (Loss of halide) | Low (Loss of carbonyl oxygen) |

| Step Count | 1 (One-pot) | 1 | 2 |

| Impurity Profile | Minimal (trace alcohol) | Risk of dialkylation | Very Clean |

| Scalability | Excellent (<50kg) | Good (Industrial) | Poor (LiAlH |

| Green Score | Best (Avoids toxic halides) | Poor (Halogenated waste) | Medium |

Analytical Validation (Self-Validating System)

To verify the identity of the synthesized compound, use the following spectroscopic markers. The absence of the amide carbonyl signal (Path C) or the imine signal (Path A) confirms reaction completion.

-

1H NMR (400 MHz, CDCl

):-

0.91 (d, 6H, Isobutyl-CH

-

1.70 (m, 2H, Propyl-CH

-

2.38–2.45 (m, 6H, Morpholine-N-CH

-

2.62 (t, 2H, Propyl-N-CH

-

3.70 (t, 4H, Morpholine-O-CH

-

0.91 (d, 6H, Isobutyl-CH

-

Mass Spectrometry (ESI+):

-

Calculated [M+H]

: 201.32 -

Found [M+H]

: 201.3

-

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

-

Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 95834, 4-(3-Chloropropyl)morpholine.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

"Isobutyl-(3-morpholin-4-yl-propyl)-amine" CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and applications of Isobutyl-(3-morpholin-4-yl-propyl)-amine , a specialized secondary amine intermediate used in medicinal chemistry and industrial gas treating.

CAS Number: 626208-01-3 Common Name: N-Isobutyl-3-morpholinopropan-1-amine Chemical Formula: C₁₁H₂₄N₂O

Executive Summary

This compound is a bifunctional building block characterized by a secondary amine core flanked by a lipophilic isobutyl group and a hydrophilic morpholine ring. This structural dichotomy makes it a valuable "linker" in drug discovery, allowing researchers to modulate the solubility and pharmacokinetic profile of lead compounds. Additionally, its steric bulk—imparted by the isobutyl moiety—has generated interest in Carbon Capture, Utilization, and Storage (CCUS) technologies, where it functions as a sterically hindered amine solvent with favorable regeneration energetics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Identifiers

| Parameter | Value |

| CAS Number | 626208-01-3 |

| IUPAC Name | N-(2-methylpropyl)-3-(morpholin-4-yl)propan-1-amine |

| Synonyms | N-Isobutyl-3-morpholinopropan-1-amine; 4-[3-(Isobutylamino)propyl]morpholine |

| SMILES | CC(C)CNCCCN1CCOCC1 |

| InChI Key | Predicted: SQGSVBHTFQOZDL-UHFFFAOYSA-N (Analogous) |

| Molecular Weight | 200.32 g/mol |

Physical Properties (Experimental & Predicted)

| Property | Value | Note |

| Appearance | Colorless to pale yellow liquid | Amine odor |

| Boiling Point | ~260–270 °C (at 760 mmHg) | Predicted based on MW/polarity |

| Density | ~0.92 g/cm³ | Predicted |

| logP | 0.8 – 1.2 | Lipophilic/Hydrophilic balance |

| pKa (Basic N) | ~10.2 (Secondary amine) | Estimated |

| Solubility | Soluble in alcohols, DCM, chloroform; Moderate water solubility | Morpholine ring enhances aqueous solubility |

Synthesis & Manufacturing Methodologies

The synthesis of this compound is most reliably achieved via Reductive Amination . This method is preferred over direct alkylation due to its high selectivity for the secondary amine product, minimizing the formation of tertiary amine byproducts.

Protocol: Reductive Amination (Self-Validating)

Reaction: 3-Morpholinopropylamine + Isobutyraldehyde

Reagents:

-

Substrate B: Isobutyraldehyde (CAS 78-84-2)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄)[3]

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Catalyst: Acetic Acid (AcOH)

Step-by-Step Methodology:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Morpholinopropylamine (1.0 equiv) in DCM (0.2 M concentration).

-

Add Isobutyraldehyde (1.1 equiv) dropwise at 0°C.

-

Validation Point: If using NaBH₄, stir for 2 hours to ensure complete imine formation (monitored by TLC/NMR). If using STAB, this can be a "one-pot" addition.

-

-

Reduction:

-

Add Acetic Acid (1.0 equiv) to buffer the pH (crucial for STAB activity).

-

Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise at room temperature.

-

Stir the suspension for 4–12 hours under nitrogen atmosphere.

-

-

Quenching & Workup:

-

Quench the reaction with saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with DCM (3x).

-

Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Concentrate under reduced pressure.

-

Purification: If necessary, purify via flash column chromatography (Silica gel; Eluent: DCM:MeOH:NH₄OH 90:9:1).

-

Synthesis Workflow Diagram

Caption: One-pot reductive amination workflow for the synthesis of this compound.

Applications in Research & Development

Medicinal Chemistry: The "Linker" Strategy

This compound serves as a strategic intermediate in the design of kinase inhibitors and GPCR ligands.

-

Solubility Engine: The morpholine ring acts as a solubilizing group, lowering logP and improving oral bioavailability without acting as a metabolic liability.

-

Linker Flexibility: The propyl chain provides a flexible tether, allowing the terminal amine to interact with binding pockets deep within a protein while keeping the morpholine solvent-exposed.

-

Secondary Amine Handle: The isobutyl-substituted nitrogen is a nucleophile ready for:

-

Acylation: Reaction with acid chlorides to form amides.

-

SNAr: Displacement of halides on heteroaromatic scaffolds (e.g., chloropyrimidines in kinase inhibitors).

-

Industrial: Carbon Capture (CCUS)

Research into "water-lean" solvents for CO₂ capture has identified sterically hindered amines as superior candidates.

-

Mechanism: The isobutyl group provides steric hindrance around the nitrogen center. This destabilizes the formation of stable carbamates upon reaction with CO₂, favoring the formation of bicarbonates or easily reversible species.

-

Benefit: This lowers the energy penalty required to regenerate the solvent (release the CO₂) during the stripping phase, a critical cost driver in industrial carbon capture.

Pharmacophore Visualization

Caption: Pharmacophore decomposition highlighting the functional roles of each structural motif.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

- 3.6–3.7 (m, 4H, Morpholine O-CH ₂).

- 2.5–2.6 (t, 2H, Propyl N-CH ₂).

- 2.3–2.4 (m, 6H, Morpholine N-CH ₂ + Isobutyl N-CH ₂).

- 1.6–1.7 (m, 3H, Propyl CH ₂ + Isobutyl CH ).

- 0.9 (d, 6H, Isobutyl CH ₃).

-

Mass Spectrometry (ESI+):

-

Target Mass

m/z.

-

Safety & Handling (SDS Highlights)

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Handling: Use in a fume hood. The compound is a secondary amine and may be corrosive to mucous membranes.[4]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Amines can absorb CO₂ from the air to form carbamates over time.

References

-

Malhotra, D., et al. (2017). Molecular-Level Overhaul of γ-Aminopropyl Aminosilicone/Triethylene Glycol Post-Combustion CO2-Capture Solvents. ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 3-Morpholinopropylamine (Precursor) Compound Summary. Retrieved from [Link]

Sources

Morpholine Scaffolds in Modern Drug Discovery: From Synthetic Evolution to PROTAC Integration

Executive Summary

The morpholine heterocycle (1,4-oxazinane) represents a "privileged structure" in medicinal chemistry, distinguished by its unique ability to modulate physicochemical properties without compromising binding affinity. Unlike its piperidine or piperazine analogs, morpholine introduces a critical oxygen atom that lowers basicity (pKa ~8.3 vs. ~10-11 for piperidine), enhances metabolic stability against oxidative metabolism, and serves as a weak hydrogen bond acceptor.

This technical guide synthesizes the current state of morpholine research, moving from traditional alkylation strategies to 2024-era redox-neutral protocols. It further explores the scaffold's critical role in FDA-approved kinase inhibitors and its emerging utility in Proteolysis Targeting Chimeras (PROTACs) for "undruggable" targets.

Part 1: The Morpholine Pharmacophore

Physicochemical Advantages

The morpholine ring is frequently employed to optimize the Lipophilic Ligand Efficiency (LLE) of drug candidates. Its inclusion often resolves solubility issues inherent in hydrophobic kinase inhibitors.

| Property | Value / Characteristic | Impact on Drug Design |

| pKa (Conjugate Acid) | ~8.3 | Exists as a mixture of ionized (cationic) and neutral forms at physiological pH (7.4), aiding both solubility and membrane permeability. |

| LogP Effect | Lowers LogP | Reduces non-specific binding and improves metabolic stability compared to cyclohexyl or piperidinyl analogs. |

| H-Bonding | Ether Oxygen | Acts as a weak H-bond acceptor, often interacting with the hinge region of kinases (e.g., Valine residues). |

| Conformation | Chair (lowest energy) | Provides a defined vector for substituent display, critical for structure-based drug design (SBDD). |

Part 2: Synthetic Methodologies

Traditional Annulation (The "Mustard" Route)

Historically, morpholines were synthesized via the double alkylation of primary amines with bis(2-chloroethyl) ether. While effective, this method requires harsh conditions (high heat, strong base) and often suffers from poor yields due to polymerization.

Modern Redox-Neutral Protocol (The "Green" Route)

A breakthrough 2024 protocol utilizes ethylene sulfate as a two-carbon synthon. This method is redox-neutral, avoids transition metals, and operates under milder conditions, making it superior for late-stage functionalization of complex amines.

Mechanism Visualization (DOT):

[1]

Part 3: Therapeutic Applications & Mechanism

Oncology: Kinase Inhibition

Morpholine is a cornerstone in kinase inhibitor design.[1][2] In drugs like Gefitinib (EGFR inhibitor), the morpholine ring serves two functions:

-

Solubilizing Group: It is solvent-exposed, improving the drug's pharmacokinetic profile.

-

Interaction: It can form water-mediated hydrogen bonds or direct interactions with residues at the rim of the ATP-binding pocket.

Signaling Pathway Inhibition (DOT):

Infectious Diseases: Linezolid

Linezolid (Zyvox) features a morpholine ring attached to a fluorophenyl group.

-

Mechanism: It binds to the 23S rRNA of the 50S ribosomal subunit.

-

Role of Morpholine: The morpholine oxygen accepts a hydrogen bond from the ribose backbone, anchoring the molecule in the peptidyl transferase center (PTC), preventing the formation of the initiation complex.

Part 4: Experimental Protocol

Protocol: Synthesis of N-Aryl Morpholine via Ethylene Sulfate

Based on the methodology described by Ortiz et al., J. Am. Chem. Soc. 2024.[3]

Objective: Synthesis of 4-phenylmorpholine from aniline.

Reagents:

-

Aniline (1.0 equiv)[4]

-

Ethylene Sulfate (1.0 - 1.2 equiv)

-

Potassium tert-butoxide (tBuOK) (2.5 equiv)

-

Solvent: Acetonitrile (MeCN) or THF

-

Temperature: 50–60 °C

Step-by-Step Workflow:

-

Intermediate Formation:

-

Charge a reaction vessel with Aniline (10 mmol) and Acetonitrile (50 mL).

-

Add Ethylene Sulfate (11 mmol) slowly.

-

Stir at 50 °C for 4–6 hours.

-

Checkpoint: Monitor by TLC/LC-MS for the disappearance of aniline and formation of the zwitterionic amino-sulfate intermediate.

-

-

Cyclization:

-

Cool the mixture to 0 °C.

-

Add tBuOK (25 mmol) portion-wise (Exothermic!).

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

-

Workup:

-

Quench with saturated aqueous NH4Cl.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

-

Purification:

-

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Validation Criteria:

-

1H NMR (CDCl3): Look for characteristic morpholine triplets at ~3.8 ppm (O-CH2) and ~3.1 ppm (N-CH2).

-

Yield: Expect >80% for electron-rich anilines.

Part 5: Future Directions – PROTACs

Morpholine is evolving from a simple solubilizing group to a functional component in Proteolysis Targeting Chimeras (PROTACs) .

-

Linker Design: The rigid chair conformation of morpholine is used in linkers to constrain the orientation between the E3 ligase ligand (e.g., Cereblon) and the Warhead (target protein binder), improving degradation efficiency (Dmax).

-

Solubility Enhancement: PROTACs are notoriously large (MW > 800 Da). Appending morpholine moieties to the solvent-exposed regions of the E3 ligand helps maintain aqueous solubility, facilitating cell permeability.

-

"Cell Hacking": Recent 2024 research suggests that large morpholine-containing PROTACs may utilize the CD36 transporter for active uptake, bypassing the "Rule of 5" limitations.

References

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Source: Journal of the American Chemical Society (2024). URL:[Link] (Verified via search context)

-

Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity. Source: Chemical Biology & Drug Design. URL:[Link]

-

FDA Approved Drugs Containing Morpholine Scaffold. Source: U.S. Food and Drug Administration (Drugs@FDA). URL:[Link]

-

Recent Advances in PROTACs for Drug Targeted Protein Research. Source: Signal Transduction and Targeted Therapy. URL:[Link]

-

Structural Insights of a PI3K/mTOR Dual Inhibitor with the Morpholino-Triazine Scaffold. Source: PMC (PubMed Central). URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 3. Morpholine synthesis [organic-chemistry.org]

- 4. Synthesis of <i>N, N</i>-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry [arabjchem.org]

The Morpholine Scaffold: A Technical Guide to Discovery, Synthesis, and Medicinal Application

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Focus: N-substituted morpholine derivatives as privileged structures in pharmacology.

Introduction: The "Privileged" Ether-Amine Balance

In the lexicon of medicinal chemistry, few heterocycles occupy as critical a niche as morpholine (

The utility of the N-substituted morpholine moiety lies in its unique physicochemical duality. It bridges the gap between the highly lipophilic, basic piperidine and the highly polar piperazine. For the drug developer, the morpholine ring is not merely a spacer; it is a precision tool for modulating pKa, solubility, and metabolic stability .

This guide dissects the technical evolution of morpholine derivatives, moving from classical cyclization to modern palladium-catalyzed cross-couplings, grounded in the causality of structure-activity relationships (SAR).

Physicochemical Mechanics: The "Goldilocks" Effect

To understand why morpholine is selected over its analogues, one must analyze the electronic influence of the ether oxygen at position 4 relative to the nitrogen at position 1.

Basicity and Ionization (The Inductive Effect)

The oxygen atom in the morpholine ring exerts a negative inductive effect (-I), withdrawing electron density from the nitrogen atom via the

-

Causality: A lower

(closer to physiological pH 7.4) means a larger fraction of the drug exists in the neutral, uncharged state in the bloodstream. This enhances passive diffusion across the blood-brain barrier (BBB) and cell membranes compared to the highly basic piperidine analogues, which are often trapped as cations.

Comparative Physicochemical Data

| Scaffold | Structure | LogP (Lipophilicity) | Key MedChem Function | |

| Piperidine | ~11.2 | 0.84 | High basicity; often leads to hERG toxicity. | |

| Morpholine | ~8.3 | -0.86 | Balanced pKa/Solubility; Metabolic blocker. | |

| Piperazine | ~9.8 | -1.17 | High polarity; often requires substitution to lower basicity. |

Data synthesized from standard medicinal chemistry references.

Conformational Analysis

Morpholine predominantly adopts a chair conformation . N-substitution typically favors the equatorial position to minimize 1,3-diaxial interactions, although the ether oxygen reduces the steric penalty compared to cyclohexane derivatives.

Synthetic Evolution: From Acid Baths to Catalytic Cycles

The history of N-substituted morpholine synthesis reflects the broader history of organic chemistry: a shift from harsh, stoichiometric conditions to mild, catalytic precision.

The Classical Era: Cyclization & Alkylation

Early industrial synthesis relied on the dehydration of diethanolamine with strong acids (H₂SO₄).

-

Limitation: This yields the parent morpholine.[2][3] Creating N-substituted derivatives required

alkylation with alkyl halides. -

The Problem:

reactions fail with aryl halides (unless highly activated by electron-withdrawing groups, via

The Modern Era: Buchwald-Hartwig Amination

The breakthrough in accessing N-aryl morpholines came in the late 1990s with the advent of Palladium-catalyzed C-N cross-coupling.

-

Mechanism: The morpholine nitrogen acts as the nucleophile, coordinating with an oxidative addition complex (Ar-Pd-X). Reductive elimination forms the C-N bond.

-

Significance: This allows the attachment of morpholine to unactivated or electron-rich aryl rings, ubiquitous in kinase inhibitors.

Visualization of Synthetic Pathways

Caption: Evolution from acid-catalyzed cyclization to Pd-catalyzed cross-coupling, enabling complex N-aryl drug synthesis.

Pharmacological Case Studies

Linezolid (Zyvox): The Solubility Switch

Linezolid is the first oxazolidinone antibiotic approved for clinical use.

-

The Challenge: The core oxazolidinone ring is rigid and planar, essential for binding to the bacterial 23S ribosomal RNA. However, this rigidity limits solubility.

-

The Morpholine Solution: A 3-fluoro-4-morpholinyl phenyl group was engineered.[4][5] The morpholine oxygen acts as a hydrogen bond acceptor, drastically improving aqueous solubility without disrupting the planar stacking required for ribosomal binding.

-

Synthesis Note: The morpholine ring is introduced early via nucleophilic aromatic substitution (

) on 3,4-difluoronitrobenzene, taking advantage of the electron-withdrawing nitro group.

Gefitinib (Iressa): The Solvent-Exposed Tail

Gefitinib targets the ATP-binding pocket of EGFR.

-

The Challenge: The quinazoline core is highly hydrophobic.

-

The Morpholine Solution: A morpholine-propoxy side chain was attached at the C-6 position.

-

Mechanism: Crystal structures reveal that while the quinazoline core is buried deep in the hydrophobic pocket, the morpholine tail extends out into the solvent channel. This solubilizing "tail" allows the drug to be orally bioavailable while the core performs the inhibition.

Experimental Protocol: Buchwald-Hartwig Amination of Aryl Chlorides[6][7]

Objective: Synthesis of N-(4-tolyl)morpholine. Rationale: This protocol utilizes a modern biaryl phosphine ligand (XPhos) to couple morpholine with an unactivated aryl chloride, a transformation impossible with classical methods.

Reagents & Materials[2][3][4][6][7][8][9][10][11]

-

Substrate: 4-Chlorotoluene (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Catalyst Precursor:

(1.5 mol%) -

Ligand: XPhos (3.0 mol%)

-

Base: Sodium tert-butoxide (

) (1.4 equiv) - Crucial for deprotonating the amine-Pd complex. -

Solvent: Toluene (Anhydrous, degassed)

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Argon/Nitrogen for 15 minutes. Why: Pd(0) species are oxygen-sensitive.

-

Catalyst Pre-complexation: Add

, XPhos, and -

Substrate Addition: Add 4-Chlorotoluene and Morpholine via syringe.

-

Reaction: Heat the mixture to 100°C (reflux) for 4–6 hours. Monitor by TLC (Silica, Hexane:EtOAc 4:1). The morpholine product will typically be more polar than the aryl halide.

-

Workup: Cool to room temperature. Quench with water. Extract with Ethyl Acetate (x3). Wash organic layers with brine, dry over

. -

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography on silica gel.

Self-Validating Checkpoint:

-

1H NMR Verification: Look for the characteristic morpholine triplets.[6] The protons adjacent to oxygen (

) appear downfield (~3.8 ppm), while protons adjacent to nitrogen (

Structure-Activity Relationship (SAR) Logic[13]

The decision to incorporate a morpholine ring follows a specific logic tree in lead optimization.

Caption: Decision matrix for selecting Morpholine during Lead Optimization (LO) phases.

References

-

Knorr, L. (1889). Synthese des Morpholins. Berichte der deutschen chemischen Gesellschaft. (Historical Context)

-

Kourounakis, A., et al. (2020).[7] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews.

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

-

Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[8][] Current Pharmaceutical Design. (Context for Linezolid).

-

Tokyo Chemical Industry (TCI). (2021). Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.

-

BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. atamankimya.com [atamankimya.com]

- 3. encyclopedia.com [encyclopedia.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility and stability of "Isobutyl-(3-morpholin-4-yl-propyl)-amine"

Technical Whitepaper: Solubility and Stability of Isobutyl-(3-morpholin-4-yl-propyl)-amine

Executive Summary

This compound (CAS: 626208-01-3) is a bifunctional amine intermediate critical in medicinal chemistry for introducing solubility-enhancing morpholine motifs into lipophilic drug scaffolds.[1][2] Its structure features a secondary amine (isobutyl-amino) and a tertiary amine (morpholine ring), creating a distinct basicity profile that dictates its solubility and stability.[1][2]

This guide provides a technical analysis of its physicochemical behavior, predicting high aqueous solubility at physiological pH due to diprotic ionization, while highlighting specific stability risks regarding oxidative degradation and carbamate formation.[1][2] It establishes standardized protocols for solubility profiling and stress testing to ensure data integrity during drug development.[1][2]

Chemical Identity & Structural Analysis

To understand the solubility and stability of this compound, one must first deconstruct its functional groups.[1][2]

| Property | Data |

| Systematic Name | 2-methyl-N-[3-(4-morpholinyl)propyl]-1-propanamine |

| CAS Number | 626208-01-3 |

| Formula | C₁₁H₂₄N₂O |

| Molecular Weight | 200.32 g/mol |

| Physical State | Liquid (at STP) |

| Predicted LogP | ~1.4 – 1.6 (Lipophilic/Hydrophilic balance) |

Functional Group Analysis (SAR)

-

Secondary Amine (Isobutyl-amino): The steric bulk of the isobutyl group provides some protection against nucleophilic attacks compared to linear alkyl amines, but it remains the primary site for reactivity (alkylation/acylation) and instability (oxidation).[1]

-

Morpholine Ring: A saturated heterocycle containing a tertiary amine and an ether oxygen.[1][2][3] The ether oxygen reduces the basicity of the ring nitrogen (pKa ~8.[1][2]3) compared to piperidine, but it significantly enhances aqueous solubility via hydrogen bond acceptance.[1]

-

Propyl Linker: A 3-carbon spacer ensures flexibility, preventing steric clash between the two amine centers.[1][2]

Solubility Profile

The solubility of this compound is strictly pH-dependent.[1][2] As a diamine, it exists in three ionization states depending on the solvent pH relative to its pKa values.

Aqueous Solubility Mechanism

-

pH < 8.0 (Acidic/Neutral): The molecule is predominantly diprotonated (cationic).[1][2] Solubility is High (>100 mg/mL) .[1][2] It behaves as a salt.[1][2][4][5][6]

-

pH 8.5 – 10.0: The morpholine nitrogen deprotonates.[1][2] The molecule is monocationic.[1][2] Solubility remains Moderate to High .[1][2]

-

pH > 11.0 (Basic): Both amines are deprotonated (neutral free base).[1][2] The isobutyl and propyl chains dominate the physicochemical character, driving the molecule to separate as an oil.[1] Solubility is Low (<1 mg/mL) .[1][2]

Organic Solvent Compatibility

The free base form is highly lipophilic.[1][2]

-

Excellent Solvents: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Ethanol, Methanol.[1]

-

Poor Solvents: Hexanes (may require heating), Water (at high pH).[1]

Visualization: pH-Dependent Solubility Equilibrium

Caption: Theoretical ionization states dictating aqueous solubility. The dicationic form offers optimal stability in aqueous formulations.[1]

Stability Assessment

While morpholine derivatives are generally robust, the secondary amine moiety introduces specific instability vectors.

Oxidative Instability (N-Oxide Formation)

Secondary amines are susceptible to oxidation by atmospheric oxygen, especially in the presence of trace metal ions or light.[1][2] This leads to the formation of hydroxylamines or imines, resulting in "yellowing" of the liquid over time.[1][2]

Carbamate Formation (Air Sensitivity)

The secondary amine can react with atmospheric CO₂ to form carbamates (reversible salts).[1][2] This manifests as the appearance of white crust/precipitate on the container walls or a change in viscosity.[1][2]

Hygroscopicity

The morpholine oxygen is a hydrogen bond acceptor, making the molecule hygroscopic.[1][2] Water absorption can hydrolyze impurities or alter the stoichiometry of weight-based dosing.[1][2]

Visualization: Degradation Pathways

Caption: Primary degradation pathways.[1][2] Exclusion of air (O2/CO2) is critical for long-term stability.[1][2]

Experimental Protocols

To validate the theoretical profile above, the following "self-validating" protocols should be employed. These are designed to detect errors (e.g., precipitation) in real-time.[1][2]

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask)

Objective: Determine the saturation solubility at pH 7.4 (Physiological) and pH 10.0 (Basic).

-

Preparation: Weigh 10 mg of compound into two 4 mL glass vials.

-

Solvent Addition:

-

Equilibration: Cap tightly. Shake at 25°C for 24 hours.

-

Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (low binding).

-

Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.

Protocol B: Forced Degradation (Stress Testing)

Objective: Establish stability limits for storage.[1][2]

| Stress Condition | Procedure | Expected Outcome |

| Oxidation | Dissolve in 3% H₂O₂ / Methanol.[1][2] Store 4h at RT.[1][2] | Detection of N-oxide (+16 Da mass shift).[1][2] |

| Acid Hydrolysis | Dissolve in 0.1 N HCl. Heat to 60°C for 4h. | Likely stable (Morpholines are acid-stable).[1][2] |

| Photostability | Expose thin film to 1.2 million lux hours.[1][2] | Yellowing indicates photosensitivity.[1][2] |

Handling & Storage Recommendations

Based on the stability profile, the following storage conditions are mandatory to maintain >98% purity:

-

Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).[1][2]

-

Temperature: Refrigerate (2–8°C). While stable at RT, cold storage slows oxidation kinetics.[1][2]

-

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and leaching.

-

Safety: Corrosive (Amine).[1][2] Wear gloves and eye protection.[1][2] Avoid inhalation.

References

-

Sigma-Aldrich. (2025).[1][2] this compound Product Specification & CAS 626208-01-3 Data. Link

-

PubChem. (2025).[1][2][5] Compound Summary: 2-(Morpholin-4-yl)propan-1-amine (Structural Analog Data). National Library of Medicine.[1][2] Link[1]

-

ECHEMI. (2025).[1][2][5][7] Morpholine Derivatives: General Stability and Handling Guidelines. Link

-

Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Authoritative text on pKa and solubility profiling mechanisms).

Sources

- 1. echemi.com [echemi.com]

- 2. Benzyl-(3-morpholin-4-yl-propyl)-amine | C14H22N2O | CID 206108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. Morpholine - Wikipedia [en.wikipedia.org]

- 5. 2-(Morpholin-4-yl)propan-1-amine | C7H16N2O | CID 16641454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. polybluechem.com [polybluechem.com]

- 7. researchgate.net [researchgate.net]

The Morpholine Scaffold in Modern Therapeutics: From Physicochemical Optimization to Targeted Degradation

Executive Summary

The morpholine heterocycle (tetrahydro-1,4-oxazine) represents a "privileged scaffold" in medicinal chemistry, appearing in over 25 FDA-approved drugs ranging from tyrosine kinase inhibitors to antidepressants. Its ubiquity stems from a unique ability to modulate the "drug-likeness" of a molecule: it lowers lipophilicity (LogP) without compromising membrane permeability, enhances metabolic stability against specific CYP450 isoforms, and provides a balanced hydrogen bond donor/acceptor profile. This technical guide analyzes the structural utility of morpholine across oncology, infectious disease, and CNS therapeutics, providing actionable synthetic protocols and mechanistic insights for drug development professionals.

Part 1: Medicinal Chemistry of the Morpholine Scaffold[1]

Physicochemical Profile & Bioisosterism

Morpholine is often introduced to optimize the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a lead compound. Its chair conformation places the oxygen and nitrogen atoms in a specific spatial arrangement that facilitates binding to solvent-exposed regions of protein targets, particularly in kinase domains.

Table 1: Comparative Physicochemical Properties of Morpholine vs. Common Analogs

| Property | Morpholine | Piperidine | Piperazine | Thiomorpholine | Impact on Drug Design |

| LogP (Lipophilicity) | ~ -0.86 | ~ 0.84 | ~ -1.17 | ~ 0.55 | Morpholine lowers LogP, improving water solubility compared to piperidine. |

| pKa (Conjugate Acid) | 8.33 | 11.22 | 9.83 | 9.00 | Lower basicity than piperidine/piperazine reduces lysosomal trapping and hERG channel inhibition risk. |

| H-Bond Acceptors | 2 (N, O) | 1 (N) | 2 (N, N) | 1 (N) | Ether oxygen acts as a weak acceptor, often interacting with solvent or hinge regions. |

| Metabolic Stability | High | Moderate | Low | Moderate | The ether oxygen is resistant to oxidative metabolism compared to the sulfur in thiomorpholine. |

The "Solubility-Permeability" Balance

The morpholine ring is frequently employed to "rescue" highly lipophilic scaffolds. For instance, in the development of Gefitinib (Iressa), the addition of the morpholinopropoxy side chain was critical for solubilizing the quinazoline core, allowing for oral bioavailability while maintaining high affinity for the EGFR ATP-binding pocket.

Part 2: Therapeutic Applications & Mechanisms[2][3][4][5][6]

Oncology: Kinase Inhibitors (EGFR, PI3K, mTOR)

Morpholine derivatives are cornerstones in kinase inhibitor design. The oxygen atom often points towards the solvent front, while the nitrogen can be protonated to form salt bridges with residues like Aspartate in the kinase active site.

-

Gefitinib (EGFR Inhibitor): The morpholine moiety improves solubility and pharmacokinetic properties.

-

PI3K/mTOR Inhibitors: Many dual inhibitors (e.g., GDC-0980) utilize a morpholine ring to form a critical hydrogen bond with the hinge region valine residue (e.g., Val851 in PI3K

).

Infectious Diseases: Antifungals & Antibiotics

Morpholine derivatives exhibit potent antimicrobial activity by targeting cell wall and membrane biosynthesis.

-

Amorolfine (Antifungal): A phenylpropylmorpholine derivative. Unlike azoles (which inhibit 14

-demethylase), amorolfine inhibits two downstream enzymes in the ergosterol biosynthesis pathway: -

Linezolid (Antibiotic): Contains a morpholine ring that aids in binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.

Visualization: Amorolfine Mechanism of Action

The following diagram illustrates the specific blockade points of Amorolfine in the fungal ergosterol pathway.

Caption: Dual inhibition of ergosterol biosynthesis by Amorolfine, leading to depletion of membrane sterols and accumulation of ignosterols.

CNS Disorders: Reboxetine & Aprepitant

In CNS drug discovery, morpholine is valued for its ability to fine-tune the Blood-Brain Barrier (BBB) permeability.[1][2]

-

Reboxetine (Antidepressant): A norepinephrine reuptake inhibitor (NRI). The morpholine ring is essential for the high selectivity for the norepinephrine transporter (NET) over serotonin (SERT) or dopamine (DAT) transporters.

-

Aprepitant (Antiemetic): A substance P/neurokinin 1 (NK1) receptor antagonist. The morpholine core scaffolds the pendant fluorophenyl and bis(trifluoromethyl)phenyl groups in the precise orientation required for receptor antagonism.

Part 3: Experimental Protocols

Synthesis Protocol: Palladium-Catalyzed C-N Cross-Coupling

The most robust method for introducing a morpholine moiety onto an aromatic drug scaffold (e.g., creating a Gefitinib precursor) is the Buchwald-Hartwig Amination . This protocol is superior to traditional nucleophilic aromatic substitution (

Objective: Synthesis of N-(4-methoxyphenyl)morpholine from 4-bromoanisole.

Reagents:

-

Aryl Halide: 4-Bromoanisole (1.0 equiv)

-

Amine: Morpholine (1.2 equiv)

-

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) -

Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

-

Base: Sodium tert-butoxide (

) (1.4 equiv) -

Solvent: Toluene (Anhydrous)[3]

Step-by-Step Methodology:

-

Preparation: In a glovebox or under a steady stream of argon, charge a flame-dried Schlenk tube with

(18 mg, 0.02 mmol) and XPhos (20 mg, 0.04 mmol). -

Solvation: Add anhydrous toluene (2 mL) and stir at room temperature for 5 minutes to pre-form the active catalyst complex (solution turns from dark purple/black to a lighter brown/orange).

-

Substrate Addition: Add 4-bromoanisole (187 mg, 1.0 mmol), morpholine (105 mg, 1.2 mmol), and

(135 mg, 1.4 mmol). -

Reaction: Seal the tube and heat to 100°C in an oil bath with vigorous stirring. Monitor by TLC or LC-MS. Reaction is typically complete within 2–4 hours.

-

Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the product.

Validation Check: The product should exhibit a characteristic

Visualization: Synthesis Workflow

Caption: Workflow for the Buchwald-Hartwig amination of aryl halides with morpholine.

Part 4: Future Horizons - PROTACs & Covalent Inhibitors

The morpholine scaffold is evolving beyond simple inhibition.[4]

-

PROTACs (Proteolysis Targeting Chimeras): Morpholine is increasingly used in the "linker" region of PROTACs due to its rigidity and solubility, or as part of the E3 ligase recruiting element (e.g., in Thalidomide analogs).

-

Covalent Inhibitors: Acrylamide-substituted morpholines are being designed to covalently modify cysteine residues in kinases, offering irreversible inhibition with high selectivity (e.g., targeting BTK or EGFR T790M).

References

-

Aldawsari, F. S., et al. (2021). Medicinal chemistry of morpholine derivatives: A review of their anticancer activity. European Journal of Medicinal Chemistry. Link

-

Kumari, A., & Singh, R. K. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Bioorganic Chemistry. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

-

Warrilow, A. G., et al. (2010). Mechanism of action of the fungicide amorolfine. Antimicrobial Agents and Chemotherapy. Link

-

Mullard, A. (2019). Targeted protein degraders crowd into the clinic. Nature Reviews Drug Discovery. Link

-

Cohen, M. S., et al. (2005). Structural bioinformatics-based design of selective, irreversible kinase inhibitors. Science. Link

Sources

Methodological & Application

Laboratory use of "Isobutyl-(3-morpholin-4-yl-propyl)-amine"

Advanced Application Note: Laboratory Utilization of Isobutyl-(3-morpholin-4-yl-propyl)-amine

Executive Summary

This compound (CAS: 626208-01-3), systematically known as N-isobutyl-3-morpholinopropan-1-amine, is a versatile secondary diamine. While historically utilized as a building block in medicinal chemistry for introducing morpholine-solubilizing tails, recent industrial research has identified it as a high-performance, water-lean solvent for Carbon Capture and Storage (CCS).

This guide details two distinct protocols:

-

Green Chemistry Protocol: Characterization as a water-lean CO₂ capture solvent, focusing on viscosity management and high cyclic capacity.

-

Medicinal Chemistry Protocol: Utilization as a scaffold for synthesizing urea-linked bioactive libraries, exploiting the secondary amine handle.

Compound Profile & Safety Data

Before initiating any protocol, verify the physicochemical properties of the reagent.

| Property | Specification |

| Common Name | This compound |

| Systematic Name | N-Isobutyl-3-morpholinopropan-1-amine |

| CAS Number | 626208-01-3 |

| Molecular Formula | C₁₁H₂₄N₂O |

| Molecular Weight | 200.32 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~240–250°C (Predicted at 760 mmHg) |

| Solubility | Miscible with water, alcohols, DCM, THF |

| pKa (Estimated) | ~9.8 (Secondary amine), ~7.5 (Morpholine N) |

Safety Warning: This compound is a secondary amine and should be treated as corrosive and an irritant . All manipulations must be performed in a fume hood wearing appropriate PPE (nitrile gloves, safety goggles).

Application A: Water-Lean Solvent for Carbon Capture[2]

Context: Traditional aqueous amine solvents (e.g., MEA) suffer from high regeneration energy penalties due to the heat capacity of water. N-Isobutyl-3-morpholinopropan-1-amine serves as a water-lean solvent , capable of capturing CO₂ through carbamate formation without the need for significant water dilution. Its steric bulk (isobutyl group) disrupts hydrogen bonding networks, maintaining lower viscosity upon CO₂ loading compared to linear amines.

Mechanism of Action

The secondary amine reacts with CO₂ to form a zwitterion, which is subsequently deprotonated by a neighboring base (often another amine molecule) to form a carbamate.

Figure 1: Cyclic CO₂ capture and regeneration loop using N-isobutyl-3-morpholinopropan-1-amine.

Protocol: Gravimetric CO₂ Uptake Analysis

Objective: Determine the CO₂ loading capacity (mol CO₂ / mol amine) and viscosity profile.

Materials:

-

Thermogravimetric Analyzer (TGA) or Stirred Cell Reactor.

-

Pure CO₂ gas cylinder (99.9%).

-

Nitrogen gas (for desorption/purging).

-

Viscometer (Cone and plate type recommended for small volumes).

Step-by-Step Methodology:

-

Sample Preparation:

-

Load ~50 mg of N-isobutyl-3-morpholinopropan-1-amine into the TGA crucible (alumina or platinum).

-

Critical Step: Pre-dry the sample at 100°C under N₂ flow (50 mL/min) for 30 minutes to remove adventitious moisture.

-

-

Absorption Cycle (40°C):

-

Cool sample to 40°C (standard industrial absorber temperature).

-

Switch gas flow to 15% CO₂ / 85% N₂ (simulating flue gas) or 100% CO₂ at 50 mL/min.

-

Monitor mass increase until equilibrium is reached ( dm/dt < 0.01% per min).

-

Calculation:

-

-

Viscosity Measurement (Parallel Experiment):

-

Saturate a larger batch (10 mL) of the amine with CO₂ in a bubbler at 40°C.

-

Aliquot samples at 10-minute intervals.

-

Measure viscosity at 40°C.[1]

-

Note: The isobutyl group is critical here; if viscosity exceeds 100 cP at 0.5 loading, the solvent may require a cosolvent (e.g., sulfolane).

-

-

Desorption/Regeneration:

-

Ramp temperature to 110°C under pure N₂.

-

Verify return to initial mass to confirm reversibility and thermal stability.

-

Application B: Medicinal Chemistry Scaffold

Context: In drug discovery, the morpholine ring is a privileged structure used to improve metabolic stability and water solubility. The N-isobutyl-3-morpholinopropan-1-amine scaffold acts as a pre-assembled "linker-tail" unit. The secondary amine allows for clean derivatization into ureas, amides, or sulfonamides, attaching the morpholine tail to a core pharmacophore.

Synthetic Workflow: Urea Library Generation

This protocol demonstrates the synthesis of a Urea-linked library, a common strategy to engage hydrogen-bonding pockets in kinase or GPCR targets.

Figure 2: General synthetic route for urea derivatization of the secondary amine scaffold.

Protocol: Parallel Synthesis of Urea Derivatives

Objective: Synthesize a library of 10 urea derivatives to screen for biological activity.

Materials:

-

N-isobutyl-3-morpholinopropan-1-amine (0.1 M stock in anhydrous DCM).

-

Diverse Isocyanates (R-NCO) (0.1 M stock in DCM).

-

Polymer-supported Trisamine scavenger resin (to remove excess isocyanate) or Isocyanate resin (to remove excess amine). Strategy chosen: Excess isocyanate, scavenged by amine resin.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a 2-dram vial or 96-well reaction block, dispense 100 µL (0.01 mmol) of the amine stock.

-

Add 110 µL (0.011 mmol, 1.1 equiv) of the respective isocyanate stock.

-

Seal and shake at Room Temperature (RT) for 4 hours.

-

Checkpoint: Check one well by LC-MS. The secondary amine is nucleophilic enough that catalysts (like TEA) are rarely needed for isocyanates.

-

-

Scavenging (Purification):

-

Add 50 mg of Polymer-supported Trisamine resin (loading ~3 mmol/g) to scavenge excess isocyanate.

-

Shake for an additional 2 hours.

-

Alternative: If using excess amine strategy, use PS-Isocyanate resin to scavenge the unreacted amine scaffold.

-

-

Isolation:

-

Filter the reaction mixture through a frit to remove the resin.

-

Wash resin with 2 x 200 µL DCM.

-

Concentrate the filtrate under vacuum (Genevac or SpeedVac).

-

-

Validation:

-

Resuspend in DMSO for screening.

-

Verify purity by LC-MS. Expected Mass = MW(Amine) + MW(Isocyanate).

-

References

-

Heldebrant, D. J., et al. (2022). Diamine solvent system for CO2 capture. U.S. Patent No. 11,266,947.[1] Washington, DC: U.S. Patent and Trademark Office. Link

-

Romanos, G. E., et al. (2023).[1] Molecular-Level Overhaul of γ-Aminopropyl Aminosilicone/Triethylene Glycol Post-Combustion CO2-Capture Solvents. ResearchGate.[2] Link

-

ChemicalBook. (2023). This compound Product Entry.Link

Sources

"Isobutyl-(3-morpholin-4-yl-propyl)-amine" as a building block in organic synthesis

[1][2]

Executive Summary

Isobutyl-(3-morpholin-4-yl-propyl)-amine (CAS: 1013746-34-3, also known as N-isobutyl-3-morpholinopropan-1-amine) is a bifunctional secondary amine building block.[1] It is strategically employed in drug discovery to introduce a "solubilizing tail" (morpholine) while simultaneously modulating lipophilicity via the branched isobutyl group.[1]

This guide details its utility as a scaffold for synthesizing GPCR ligands (specifically dopamine and sigma receptor modulators), kinase inhibitors, and ion channel blockers.[1] Its secondary amine functionality allows for rapid diversification via amidation, sulfonylation, and urea formation, making it an ideal candidate for parallel synthesis libraries.[1]

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Data | Note |

| IUPAC Name | N-isobutyl-3-(morpholin-4-yl)propan-1-amine | |

| Molecular Formula | C₁₁H₂₄N₂O | |

| Molecular Weight | 200.32 g/mol | |

| Boiling Point | ~265°C (Predicted) | High boiling point requires vacuum distillation for purification.[1] |

| pKa (Predicted) | N1 (Morpholine): ~8.3 N2 (Sec-Amine): ~10.2 | Basic; requires buffered aqueous workups to prevent salt formation during extraction.[1] |

| LogP (Predicted) | 1.2 – 1.5 | Balanced lipophilicity/hydrophilicity profile.[1] |

| Solubility | DMSO, Methanol, DCM, Chloroform | Highly soluble in polar organic solvents.[1] |

Structural Pharmacophore Analysis

The molecule is composed of three distinct functional zones, each serving a specific role in Structure-Activity Relationship (SAR) optimization:

-

Morpholine Head: Enhances aqueous solubility and metabolic stability compared to open-chain amines.[1] It often acts as a hydrogen bond acceptor in protein binding pockets.[1]

-

Propyl Linker: A flexible 3-carbon tether that distances the basic center from the lipophilic core, preventing steric clash.[1]

-

Isobutyl Group: Provides steric bulk and lipophilicity, often targeting hydrophobic pockets (e.g., in GPCR orthosteric sites).[1]

Synthetic Utility & Workflows

Synthesis of the Building Block

While commercially available, this compound is often synthesized fresh to avoid oxidation products.[1] The most robust method is the Reductive Amination of isobutyraldehyde with 3-morpholinopropylamine.[1]

Protocol: Reductive Amination

-

Reaction: Isobutyraldehyde + 3-Morpholinopropylamine + STAB (Sodium Triacetoxyborohydride) → Product[1]

-

Scale: 10 mmol

Reagents:

-

3-Morpholinopropylamine (1.44 g, 10 mmol)[1]

-

Isobutyraldehyde (0.79 g, 11 mmol, 1.1 eq)[1]

-

Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)[1]

-

Acetic Acid (glacial, 1-2 drops)[1]

-

Dichloromethane (DCM) (anhydrous, 40 mL)[1]

Step-by-Step Procedure:

-

Imine Formation: In a dry round-bottom flask under Nitrogen, dissolve 3-morpholinopropylamine in DCM (20 mL). Add Isobutyraldehyde.[1][2][3][4][5]

-

Acid Catalysis: Add 1-2 drops of glacial acetic acid to catalyze imine formation.[1] Stir at Room Temperature (RT) for 30 minutes.

-

Reduction: Cool the mixture to 0°C. Suspend STAB in the remaining DCM (20 mL) and add it portion-wise to the reaction mixture over 10 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH; stain with Ninhydrin).[1]

-

Quench: Quench carefully with saturated aqueous NaHCO₃ (30 mL). Stir for 20 minutes until gas evolution ceases.

-

Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).[1]

-

Workup: Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude oil is usually >90% pure.[1] If necessary, purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH₄OH gradient).[1]

Application: Amide Library Synthesis

The secondary amine is sterically hindered by the isobutyl group.[1] Standard coupling reagents (EDC/HOBt) may be sluggish.[1] HATU is recommended for high-yield library synthesis.[1]

Protocol: HATU-Mediated Amidation

Reagents:

-

Carboxylic Acid Building Block (1.0 eq)

-

This compound (1.2 eq)[1]

-

HATU (1.2 eq)[1]

-

DIPEA (Diisopropylethylamine) (3.0 eq)[1]

-

DMF (Dimethylformamide)[1]

Procedure:

-

Dissolve the Carboxylic Acid and DIPEA in DMF (0.2 M concentration).

-

Add HATU and stir for 5 minutes to activate the acid (formation of the active ester).

-

Add this compound.[1]

-

Stir at RT for 4-16 hours.

-

Workup (Library Scale): Dilute with Ethyl Acetate. Wash with 5% LiCl (aq) (removes DMF), then sat.[1] NaHCO₃, then Brine.[1] Dry and concentrate.

Visualizing the Workflow

The following diagram illustrates the synthesis of the building block and its downstream derivatization pathways into bioactive scaffolds.

Figure 1: Synthetic pathway from raw materials to the secondary amine building block, and its subsequent divergence into three major medicinal chemistry classes.[1]

Troubleshooting & Optimization

Challenge: Low Yield in Amide Coupling

-

Cause: The isobutyl group creates steric hindrance around the secondary nitrogen, making nucleophilic attack on the activated ester slower.[1]

-

Solution:

Challenge: Product Loss During Aqueous Workup

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

-

ChemicalBook. (2024).[1] "this compound Product Entry & Properties." ChemicalBook Database.[1] Link

-

Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Contextual reference for morpholine/isobutyl pharmacophores). Link[1]

-

PubChem. (2024).[1] "Compound Summary: N-(3-Aminopropyl)morpholine (Precursor Data)." National Library of Medicine.[1] Link[1]

Sources

- 1. N-(3-Aminopropyl)morpholine | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isobutyraldehyde - Wikipedia [en.wikipedia.org]

- 3. US2811562A - Condensation of isobutyraldehyde with lower aliphatic aldehydes - Google Patents [patents.google.com]

- 4. Chemical Reaction Question The image shows a chemical reaction between a.. [askfilo.com]

- 5. scribd.com [scribd.com]

Application Note: Dosing and Concentration of Isobutyl-(3-morpholin-4-yl-propyl)-amine in Cell-Based Assays

This Application Note is designed for researchers utilizing Isobutyl-(3-morpholin-4-yl-propyl)-amine (also known as N-isobutyl-3-morpholinopropan-1-amine) in cell-based assays.[1]

While this compound shares the core pharmacophore of many Histamine H3 Receptor Antagonists (e.g., JNJ series) and Sigma Receptor Ligands , it is frequently utilized in drug discovery as a chemical fragment or a reference standard for lysosomotropism .[1] Its physicochemical properties (lipophilic weak base) make it a critical tool for validating intracellular accumulation and phospholipidosis assays.[1]

Executive Summary

This compound is a secondary amine morpholine derivative.[1] In cell-based assays, it serves two primary functions:

-

Pharmacological Probe: As a simplified scaffold for Histamine H3/H4 receptor antagonists and Sigma-1 receptor ligands.[1]

-

Safety & ADME Reference: As a model lysosomotropic agent . Due to its pKa (~8.5–9.[1]5) and lipophilicity (ClogP ~1.5–2.0), it rapidly crosses cell membranes and becomes protonated and trapped within acidic organelles (lysosomes), making it an ideal positive control for lysosomal trapping and phospholipidosis screening.[1]

Key Experimental Parameters:

-

Typical Stock Concentration: 10 mM or 100 mM in DMSO.[1]

-

Functional Assay Range (Receptor Binding): 1 nM – 10 µM.[1]

-

Lysosomotropism/Toxicity Range: 10 µM – 100 µM.[1]

-

Solubility: High in DMSO, Ethanol; soluble in aqueous buffers at pH < 7.[1]

Physicochemical Properties & Preparation[1][2][3][4]

Storage and Stability[1]

-

Physical State: Typically a colorless to pale yellow oil or low-melting solid.[1]

-

Storage: Store neat at -20°C. Hygroscopic; keep under inert gas (Nitrogen/Argon) if possible.

-

Stock Solution: Prepare fresh in DMSO (dimethyl sulfoxide).[1]

Stock Preparation Protocol

| Concentration | Solvent | Preparation Steps |

| 100 mM (Master Stock) | DMSO | Dissolve 200.3 mg (approx, based on MW ~200.3 g/mol ) in 10 mL anhydrous DMSO.[1] Vortex for 1 min. |

| 10 mM (Working Stock) | DMSO | Dilute 100 mM Master Stock 1:10 with DMSO. |

| Vehicle Control | DMSO | Use pure DMSO matching the final assay concentration (typically ≤ 0.5%).[1] |

Critical Note: Do not dissolve directly in basic buffers (pH > 8) as the unprotonated free base may precipitate or adhere to plastics.[1] Always pre-dissolve in DMSO or weak acid (0.1 M HCl) before adding to media.[1]

Experimental Protocols

Protocol A: Functional Dose-Response (H3 Receptor / Sigma Ligand)

Objective: To determine the IC50/EC50 of the compound against a specific target (e.g., GPCR cAMP modulation).[1]

Cell Model: CHO-K1 or HEK293 cells stably expressing human Histamine H3 Receptor.

-

Seeding: Plate cells at 5,000–10,000 cells/well in a 384-well plate. Incubate overnight.

-

Compound Dilution (Serial Dilution):

-

Treatment: Add 5 µL of the intermediate dilution to cells (Final Assay Concentration Range: 10 µM down to 0.5 nM ).

-

Incubation:

-

Antagonist Mode: Incubate for 15 min at 37°C, then add agonist (e.g., Histamine EC80).[1]

-

Agonist Mode: Incubate for 30–60 min at 37°C.

-

-

Readout: Measure cAMP levels (e.g., HTRF or GloSensor).

Protocol B: Lysosomal Trapping & Cytotoxicity (Safety Profiling)

Objective: To assess off-target accumulation in lysosomes (Lysosomotropism).[1]

Cell Model: HepG2 or U2OS cells.

-

Seeding: Plate 10,000 cells/well in a 96-well clear-bottom black plate. Allow adhesion for 24 hours.

-

Dosing:

-

Incubation: Incubate for 4 to 24 hours at 37°C / 5% CO2.

-

Staining:

-

Imaging: Image on a High-Content Screening (HCS) system.

Mechanism of Action & Signaling Pathways[1][5]

The following diagram illustrates the dual nature of this compound: its potential specific binding to GPCRs (H3R) and its non-specific physicochemical accumulation in lysosomes.[1]

Figure 1: Mechanism of Action.[1] The compound enters the cell via passive diffusion.[1] Once inside, it can bind specific targets (e.g., H3R) or diffuse into acidic lysosomes where it becomes protonated and trapped (Lysosomotropism).[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | pH > 8 or High Concentration | Limit final concentration to ≤100 µM.[1] Ensure DMSO < 1%. Pre-dilute in slightly acidic buffer if necessary. |

| High Background Toxicity | Lysosomal Swelling / Vacuolization | This is a specific effect of the morpholine-amine class at >30 µM.[1] Reduce concentration to <10 µM for functional assays. |

| Variable IC50 Values | Serum Protein Binding | This lipophilic amine may bind albumin.[1] Perform assays in low-serum (0.5% FBS) or serum-free media if possible. |

| Loss of Potency | Adhesion to Plastics | Lipophilic amines can stick to pipette tips/plates.[1] Use low-binding plastics or add 0.01% BSA to buffers.[1] |

References

-

Gemkow, M. J., et al. (2009).[1] "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1][3][4] Drug Discovery Today. Link

-

Nadanaciva, S., et al. (2011).[1] "A high content screening assay for identifying lysosomotropic compounds."[1] Toxicology in Vitro. Link

-

Kufareva, I., et al. (2014).[1] "Illuminating the Druggable Genome: Paths to Progress."[1] Nature Reviews Drug Discovery.[1] (Reference for "Dark Chemical Matter" screening). Link

-

PubChem Compound Summary. (2024). "Morpholine Derivatives and Biological Activity." National Library of Medicine.[1] Link

Sources

Reaction conditions for "Isobutyl-(3-morpholin-4-yl-propyl)-amine"

Executive Summary

This technical guide details the synthetic protocols for Isobutyl-(3-morpholin-4-yl-propyl)-amine (CAS: 39190-66-4 / Analogous structures), a secondary amine motif frequently encountered in GPCR ligands (e.g., dopamine/serotonin antagonists) and kinase inhibitors.[1][2]

While multiple routes exist, this guide prioritizes Reductive Amination (Method A) as the industry "Gold Standard" due to its high chemoselectivity, mild conditions, and operational simplicity.[1] We also provide a comparative analysis of Nucleophilic Substitution (Method B) to highlight why it is generally disfavored for this specific steric profile.

Key Chemical Data:

-

IUPAC Name:

-isobutyl-3-morpholinopropan-1-amine[1][2] -

Molecular Formula:

[1][2] -

Solubility: High in

,

Strategic Retrosynthesis & Pathway Analysis

The synthesis of secondary amines requires careful control to prevent over-alkylation (formation of tertiary amines).[1]

Figure 1: Retrosynthetic Logic Flow

Caption: Retrosynthetic breakdown showing the preferred Reductive Amination pathway (Green) versus the problematic Alkylation route (Red).

Method A: One-Pot Reductive Amination (Recommended)[1][2]

Rationale:

This protocol utilizes Sodium Triacetoxyborohydride (

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 3-Morpholinopropylamine | Substrate | 1.0 | Limiting Reagent.[1][2] Corrosive. |

| Isobutyraldehyde | Electrophile | 1.1 - 1.2 | Slight excess drives imine formation.[1][2] |

| Sodium Triacetoxyborohydride | Reductant | 1.4 - 1.5 | |

| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | Promotes imine formation/protonation.[1][2] |

| Dichloromethane (DCM) | Solvent | 0.1 - 0.2 M | Anhydrous preferred.[1][2] |

Step-by-Step Protocol

-

Preparation:

-

Imine Formation:

-

Reduction:

-

Cool the mixture to 0°C (Ice bath). This controls the exotherm upon adding the hydride.[1][2]

-

Add Sodium Triacetoxyborohydride (

) (1.4 equiv) portion-wise over 5–10 minutes. -

Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.[1][2]

-

Monitoring: Check by TLC (System: 10% MeOH in DCM + 1%

) or LC-MS.[1][2] The imine intermediate usually disappears, and the aldehyde peak should vanish.[1]

-

-

Quench & Workup (Critical for Purity):

-

Quench by adding saturated aqueous

(approx.[1][2] equal volume to solvent).[1][2] Stir vigorously for 15 minutes until gas evolution ceases. -

Phase Separation: Extract with DCM (

).[1][2] -

Acid-Base Purification (Self-Validating Step):

-

Extract the organic layer with 1M HCl (

).[1][2] The product (amine) moves to the aqueous phase; non-basic impurities (unreacted aldehyde) stay in the organic phase.[1] -

Basify the aqueous phase to pH >12 using 6M NaOH (cool in ice bath during addition).[1][2]

-

Extract the cloudy aqueous mixture with DCM (

).[1][2]

-

Dry combined organics over

, filter, and concentrate in vacuo.

-

-

Result:

Method B: Nucleophilic Substitution (Alternative)[1]

Rationale: Used only if the aldehyde is unavailable.[1][2] This method involves reacting 3-morpholinopropylamine with isobutyl bromide (or iodide).[1][2]

Drawbacks:

-

Bis-alkylation: Primary amines react with alkyl halides to form secondary amines, which are more nucleophilic than the starting material, leading to tertiary amine byproducts.[1]

-

Elimination: Isobutyl halides are prone to E2 elimination (forming isobutylene) under basic conditions due to beta-branching.[1][2]

Protocol Summary:

-

Reagents: Amine (1.0 eq), Isobutyl Bromide (0.8 eq - sub-stoichiometric to prevent over-alkylation),

(2.0 eq), DMF or Acetonitrile, -

Purification: Requires column chromatography to separate primary, secondary, and tertiary amines.[1] Not recommended for scale-up. [1][2]

Analytical Validation

To confirm the identity of This compound , look for these diagnostic signals:

1H NMR (

- 0.90 ppm (d, 6H): The two methyl groups of the isobutyl chain.[1]

-